2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Description
Scientific Research Applications
Synthesis and Biological Activity
- A study highlighted the synthesis of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, demonstrating pronounced antimicrobial activity for specific compounds over others (Padmavathi et al., 2008).
- Another research focused on benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety, showing remarkable anti-diabetic potency and significant renoprotective activity for selected compounds (Abeed et al., 2017).
- The development of AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist, was reported. This compound has shown a comparable pharmacological profile to fulvestrant in degrading ERα in cell lines, leading to its progression into clinical trials (Scott et al., 2020).
Chemical Synthesis and Mechanisms
- The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, producing a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, was described (Miura et al., 2013).
Antimicrobial Applications
- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized for use as antibacterial agents, with several compounds demonstrating high antibacterial activity (Azab et al., 2013).
- The synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents against Mycobacterium tuberculosis H37Rv, with certain compounds showing more activity compared to standard drugs, were reported (Seelam et al., 2016).
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-7-9(4-12-13)18(16,17)14-5-8(6-14)15-10-2-3-11-15/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPAGMTUQJGNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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